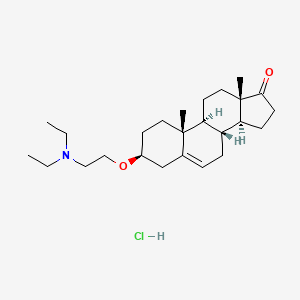

U18666A

Übersicht

Beschreibung

Es ist ein bekanntes Klasse-2-Amphiphil und wurde in der Lipidforschung ausgiebig verwendet, um den Cholesterinstoffwechsel und seine Rolle bei verschiedenen Krankheiten, insbesondere neurodegenerativen Erkrankungen, zu untersuchen .

Herstellungsmethoden

Die Synthese von U18666A umfasst mehrere Schritte, beginnend mit der Herstellung des Steroidgerüsts. Der wichtigste Syntheseweg umfasst die Einführung der Diethylaminoethoxygruppe an der 3-Position der Androst-5-en-17-on-Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können eine Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen .

Wissenschaftliche Forschungsanwendungen

U18666A hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Cholesterinsynthese und des intrazellulären Transports.

Biologie: Einsatz in der Forschung zum Cholesterinstoffwechsel und seiner Rolle in zellulären Prozessen.

Medizin: Untersucht auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Niemann-Pick-Typ-C-Krankheit und Parkinson-Krankheit.

Industrie: Verwendung bei der Entwicklung von Modellen zur Untersuchung von Cholesterinerkrankungen und zur Prüfung potenzieller therapeutischer Mittel

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den Cholesterintransport in Zellen hemmt. Es zielt speziell auf das Niemann-Pick-C1-Protein ab, ein lysosomales Membranprotein, das für den Export von Cholesterin aus Lipoproteinen niedriger Dichte verantwortlich ist. Durch die Hemmung dieses Proteins verhindert U186666A den Transport von Cholesterin aus Lysosomen, was zur Anhäufung von Cholesterin in diesen Organellen führt. Dieser Mechanismus ist entscheidend für die Untersuchung der Pathophysiologie von Erkrankungen im Zusammenhang mit dem Cholesterinstoffwechsel .

Wirkmechanismus

U18666A, also known as 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride, is a pharmaceutical drug that has been instrumental in lipid research and understanding the pathophysiology of various diseases .

Target of Action

The primary target of this compound is the Niemann-Pick C1 (NPC1) protein , a lysosomal membrane protein . NPC1 plays a crucial role in exporting cholesterol derived from receptor-mediated uptake of low-density lipoprotein (LDL) and also mediates cellular entry of Ebola virus .

Mode of Action

This compound inhibits the egress of cholesterol from late endosomes and lysosomes . It directly binds to a site within the sterol-sensing domain (SSD) of the NPC1 protein . This binding inhibits the function of NPC1, thereby blocking the export of cholesterol .

Biochemical Pathways

This compound impacts the function of cholesterol trafficking, controlling the metabolism and transport of amyloid precursor proteins (APPs) . It inhibits the oxidosqualene cyclase pathway, leading to the formation of polar sterols, which are important regulators of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase .

Pharmacokinetics

This property allows it to inhibit LDL-derived cholesterol transport, block cholesterol esterification, and suppress LDL receptor activities .

Result of Action

The inhibition of cholesterol trafficking by this compound mimics the loss of functional NPC1 protein, responsible for Niemann–Pick type C disease, thus providing a model for this disorder . It also impacts the function of cholesterol trafficking to control the metabolism and transport of APPs .

Action Environment

The action of this compound can vary depending on the concentration used . Furthermore, its amphipathic cationic amine structure allows it to interact and inhibit diverse proteins . It can alter membrane order through intercalation into the membrane, thereby affecting the function of resident proteins .

Biochemische Analyse

Biochemical Properties

U18666A is an inhibitor of cholesterol synthesis and cellular transport . It impairs the intracellular transport of low-density lipoprotein (LDL)-derived cholesterol in CHO cells . It blocks the ability of LDL-derived cholesterol to suppress HMG-CoA reductase and LDL receptor activity . This compound interacts with enzymes such as 3β-hydroxysterol-Δ (24)-reductase (DHCR24), thereby preventing cholesterol outflow from late endosomes and lysosomes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles . This compound impacts the function of cholesterol trafficking to control the metabolism and transport of amyloid precursor proteins (APPs) . Treating cortical neurons with this compound may provide a new in vitro model system for studying the underlying molecular process of neurodegenerative disorders .

Molecular Mechanism

This compound blocks the activity of 3β-hydroxysterol-Δ (24)-reductase (DHCR24), a key enzyme in the cholesterol biosynthesis pathway . This inhibition prevents cholesterol outflow from late endosomes and lysosomes . It also prevents the downregulation of LDL receptors that are induced by LDL .

Temporal Effects in Laboratory Settings

The effects of this compound on cholesterol metabolism and transport have been studied over time in laboratory settings. It has been found that low concentrations of this compound reduced 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase activity in culture medium, but that activity was restored at higher drug concentrations .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the enzyme 3β-hydroxysterol-Δ (24)-reductase (DHCR24) . This inhibition disrupts the normal flow of cholesterol through this pathway.

Transport and Distribution

This compound inhibits the transport of LDL-derived cholesterol, blocking its distribution within cells . It prevents the egress of cholesterol from late endosomes and lysosomes, leading to the buildup of cholesterol in these organelles .

Subcellular Localization

This compound localizes to late endosomes and lysosomes, where it inhibits the egress of cholesterol . This leads to the accumulation of cholesterol in these organelles .

Vorbereitungsmethoden

The synthesis of U18666A involves several steps, starting with the preparation of the steroid backbone. The key synthetic route includes the introduction of the diethylamino ethoxy group at the 3-position of the androst-5-en-17-one structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

U18666A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter Bildung verschiedener Derivate oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was zur Bildung reduzierter Derivate führt.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen und so seine chemischen Eigenschaften verändern.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

U18666A ist einzigartig in seiner Fähigkeit, den Cholesterintransport mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:

Imipramin: Ein weiteres kationisches Amphiphil, jedoch weniger potent als this compound.

AY-9944: Eine Verbindung, die ebenfalls den Cholesterinstoffwechsel beeinflusst, jedoch unterschiedliche Auswirkungen auf die Sterolspiegel im Vergleich zu this compound hat.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung des Niemann-Pick-C1-Proteins und seiner hohen Potenz bei der Blockierung des Cholesterinexports aus Lysosomen .

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFYZYBWLCYBMI-MYZJJQSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046904 | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-71-2 | |

| Record name | 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 18666A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

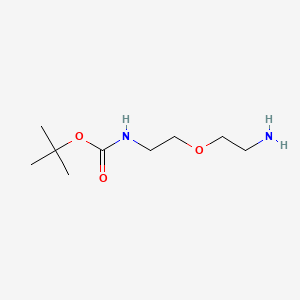

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

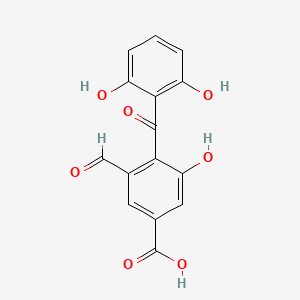

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)